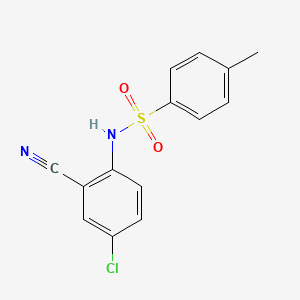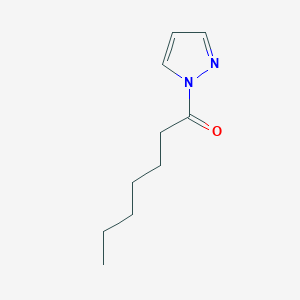
6-Amino-5-ethoxycarbonylmethylthio-3-fluoropyridine-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of Functional Groups: The amino, ethoxy, oxoethyl, thio, and fluoro groups are introduced through a series of substitution and addition reactions.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions (temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to form bonds or interact with biological molecules. For example, the amino group may form hydrogen bonds, while the fluoro group can participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-5-[(2-methoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate
- Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-chloro-2-pyridinecarboxylate
- Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-bromo-2-pyridinecarboxylate
Uniqueness
Methyl 6-amino-5-[(2-ethoxy-2-oxoethyl)thio]-3-fluoro-2-pyridinecarboxylate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can enhance the compound’s stability and reactivity compared to similar compounds with different substituents.
Properties
CAS No. |
577691-79-3 |
|---|---|
Molecular Formula |
C11H13FN2O4S |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
methyl 6-amino-5-(2-ethoxy-2-oxoethyl)sulfanyl-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C11H13FN2O4S/c1-3-18-8(15)5-19-7-4-6(12)9(11(16)17-2)14-10(7)13/h4H,3,5H2,1-2H3,(H2,13,14) |
InChI Key |
APXDMMMTTGDTKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(N=C(C(=C1)F)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1(2H)-Pyridinecarboxylic acid, 4-[5-(1,1-dimethylethoxy)-1H-pyrrolo[3,2-b]pyridin-3-yl]-3,6-dihydro-, 1,1-dimethylethyl ester](/img/structure/B13930156.png)






![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)


![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)

